3'-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro connection between two cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with an indole derivative, the core structure can be synthesized through cyclization reactions.
Spiro Compound Formation: The spiro connection is introduced through a reaction involving a thiazolidine derivative.
Introduction of Fluorine and Trifluoromethyl Groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thiazolidine ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Due to the presence of fluorine and trifluoromethyl groups, the compound may exhibit significant biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The unique structural features of the compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with different substituents.
Fluorinated Compounds: Compounds with similar fluorine or trifluoromethyl groups.
Uniqueness
The uniqueness of 3’-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its specific combination of structural features, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N2O2S/c25-17-7-4-8-18(12-17)30-21(31)14-33-23(30)19-9-1-2-10-20(19)29(22(23)32)13-15-5-3-6-16(11-15)24(26,27)28/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWSZNBFNNYMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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